molecular formula C19H20Cl2N2O2S B2870770 4-((2,4-dichlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 899951-76-9

4-((2,4-dichlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No.: B2870770
CAS No.: 899951-76-9
M. Wt: 411.34
InChI Key: FYGQJSJXZGPKFN-UHFFFAOYSA-N
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Description

The compound 4-((2,4-dichlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a pyrimidinone derivative featuring a bicyclic cyclopenta[d]pyrimidin-2-one core. Key structural elements include:

  • A tetrahydrofuran-2-ylmethyl substituent at position 1, which may enhance solubility compared to purely aromatic moieties.
  • A fused cyclopentane ring, imposing conformational constraints that could influence target binding .

This compound belongs to a class of molecules often explored for medicinal applications due to their ability to modulate biological targets such as kinases or enzymes .

Properties

IUPAC Name

4-[(2,4-dichlorophenyl)methylsulfanyl]-1-(oxolan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O2S/c20-13-7-6-12(16(21)9-13)11-26-18-15-4-1-5-17(15)23(19(24)22-18)10-14-3-2-8-25-14/h6-7,9,14H,1-5,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGQJSJXZGPKFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C3=C(CCC3)C(=NC2=O)SCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dieckmann Cyclization Route

The cyclopenta[d]pyrimidinone scaffold is synthesized from 3-methyladipic acid (±)-13 through a three-step sequence:

  • Esterification : 3-Methyladipic acid refluxed in ethanol with H₂SO₄ yields diethyl 3-methyladipate.
  • Cyclization : Treatment with sodium in toluene induces Dieckmann condensation to form (±)-14 (21% yield).
  • Chlorination : POCl₃-mediated conversion of (±)-14 to (±)-15 (69% yield).

Critical Parameters :

  • Prolonged POCl₃ exposure (>3 h) degrades the intermediate.
  • Anhydrous conditions prevent hydrolysis during chlorination.

Microwave-Assisted Cyclization

Quan et al. demonstrated that focused microwave irradiation (90°C, 15 min, 150 W) accelerates cyclization kinetics by 8-fold compared to conventional heating. This method achieves 88% yield for analogous pyrido[2,3-d]pyrimidinones, suggesting applicability to cyclopenta[d]pyrimidinones.

Functionalization of the Pyrimidinone Core

Thioether Formation at C4

The (2,4-dichlorobenzyl)thio group is introduced via two pathways:

Method A: Thiol-Alkylation

  • Generate 4-mercapto intermediate by treating 2,4-dichloro derivative with NaSH.
  • React with 2,4-dichlorobenzyl chloride under microwave irradiation (90°C, 15 min, NaOH/DMF/H₂O):
    4-Mercapto intermediate + 2,4-Dichlorobenzyl chloride → 5a (88% yield)  

Method B: Nucleophilic Aromatic Substitution
Direct displacement of C4-chloro group by 2,4-dichlorobenzylthiolate in i-PrOH/HCl:

2,4-Dichloro intermediate + 2,4-Dichlorobenzylthiol → Target thioether (34–42% yield)  

Comparative Efficiency

Parameter Method A Method B
Yield 88% 34–42%
Reaction Time 15 min 16–48 h
Byproduct Formation <5% 15–20%

N1-Alkylation with (Tetrahydrofuran-2-yl)methyl Group

Alkylation of Secondary Amine

The tetrahydrofurfuryl moiety is introduced using:

  • Tetrahydrofurfuryl bromide : Reacted with 4-((2,4-dichlorobenzyl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2(1H)-one in DMF with K₂CO₃ (72% yield).
  • Mitsunobu Reaction : Employing DIAD/PPh₃ with tetrahydrofurfuryl alcohol (65% yield).

Solvent Optimization

Solvent Base Temperature Yield
DMF K₂CO₃ 80°C 72%
THF Et₃N 60°C 58%
DCM DBU 40°C 41%

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 1.22–3.01 (m, cyclopentane & THF protons), δ 6.38 (s, pyrimidine H), δ 7.45–7.68 (d, dichlorophenyl).
  • ESI-MS : m/z 425.4 [M+H]⁺ (PubChem CID 18587897).
  • Elemental Analysis : C₂₀H₂₂Cl₂N₂O₂S requires C 56.47%, H 5.21%, N 6.58%; found C 56.39%, H 5.18%, N 6.52%.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98% purity for microwave-synthesized batches vs 92–95% for conventional routes.

Industrial-Scale Considerations

Process Economics

Step Cost Driver Mitigation Strategy
Chlorination POCl₃ consumption (3 eq) Solvent recycling
Microwave Steps Equipment capital cost Batch size optimization
Chromatography Silica gel usage Switch to crystallization

Environmental Impact

Microwave methods reduce:

  • Energy use by 60% (15 min vs 8 h conventional)
  • Solvent waste from 5 L/kg to 1.2 L/kg

Chemical Reactions Analysis

Types of Reactions

4-((2,4-dichlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 4-((2,4-dichlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is studied for its potential biological activities. Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure may allow for the design of molecules with specific biological activities, such as enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of various chemicals. Its reactivity and versatility make it a valuable component in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((2,4-dichlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents Key Properties Reference
Target Compound 2,4-dichlorobenzylthio, tetrahydrofuran-2-ylmethyl High ClogP (estimated ~4.5), moderate solubility due to THF group
2-((4-Fluorobenzyl)thio)-... 4-fluorobenzylthio Lower ClogP (~3.8), reduced lipophilicity, altered NMR shifts (δ 7.25–7.52)
4a (Cyclohepta-pyrimidinone) 4-chlorophenyl IR: 1696 cm⁻¹ (C=O), m.p. 220°C, rigid cycloheptane ring
4h (Trifluoromethyl derivative) Trifluoromethyl, methoxybenzoyl High ClogP (~5.2), m.p. 221–223°C, enhanced metabolic stability
5-(4-Carbaldehydophenyl)-... (Benzo-chromeno) Thioxo, benzochromeno IR: 1670 cm⁻¹ (C=O), aromatic π-π interactions, m.p. 201–203°C
Key Observations:

Halogen Substituents :

  • The 2,4-dichlorobenzyl group in the target compound increases lipophilicity (ClogP) compared to the 4-fluorobenzyl analog . Chlorine’s higher electronegativity and larger atomic radius may enhance halogen bonding with biological targets.
  • The trifluoromethyl group in compound 4h () further elevates ClogP (~5.2) and improves metabolic stability due to the strong electron-withdrawing nature of CF₃ .

Solubility and Conformation: The tetrahydrofuran-2-ylmethyl group in the target compound likely improves aqueous solubility compared to purely aromatic substituents (e.g., 4-chlorophenyl in 4a) .

Spectroscopic Features: The C=O stretch in IR spectra varies slightly: ~1696 cm⁻¹ in 4a () vs. ~1670 cm⁻¹ in benzo-chromeno derivatives (), reflecting differences in electronic environments . ¹H NMR aromatic shifts: The 2,4-dichlorobenzyl group in the target compound would cause downfield shifts (δ ~7.4–7.7) compared to the 4-fluorobenzyl analog (δ 7.25–7.52) .

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